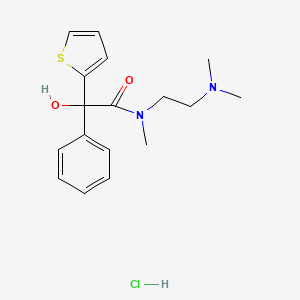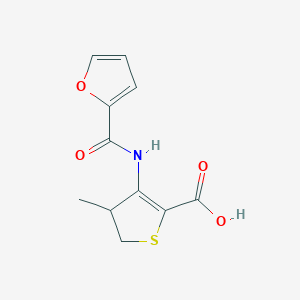
3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is a complex organic compound that features a furan ring, a thiophene ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoyl chloride with 4-methyl-4,5-dihydro-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Esters and amides of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid.
Aplicaciones Científicas De Investigación
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan and thiophene rings contribute to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: Another compound with a furan ring, used in protein labeling.
4-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group.
Uniqueness
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is unique due to the combination of its furan and thiophene rings, along with the presence of an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C11H11NO4S |
|---|---|
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
4-(furan-2-carbonylamino)-3-methyl-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-6-5-17-9(11(14)15)8(6)12-10(13)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
FFSIAEFQXAWQSA-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC(=C1NC(=O)C2=CC=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


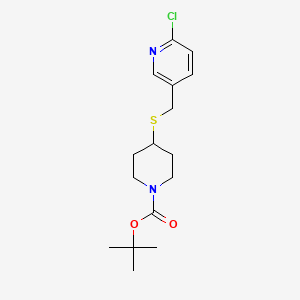
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
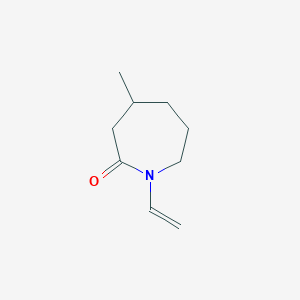
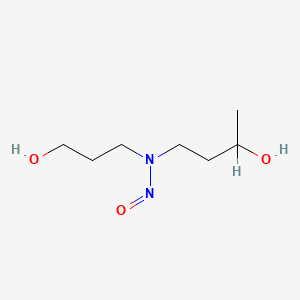
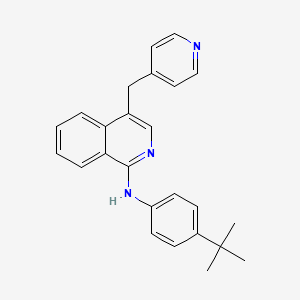
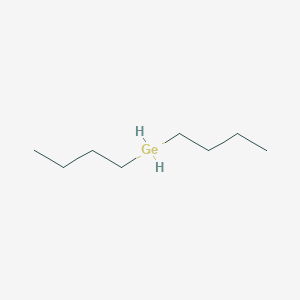

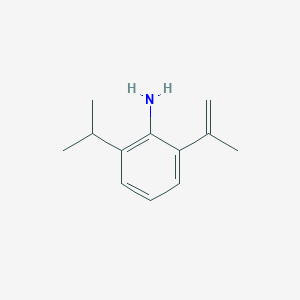

![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
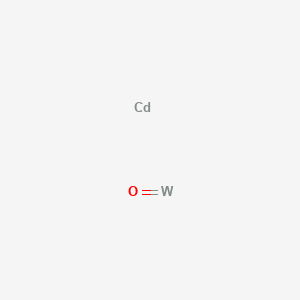
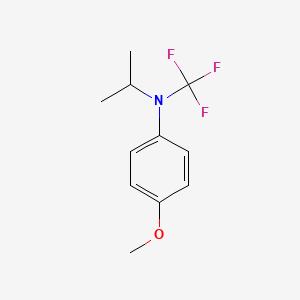
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
